molecular formula C12H16BrNO2 B7872655 N-(5-Bromo-2-methoxyphenyl)tetrahydro-2H-pyran-4-amine

N-(5-Bromo-2-methoxyphenyl)tetrahydro-2H-pyran-4-amine

Cat. No.: B7872655
M. Wt: 286.16 g/mol
InChI Key: WEIZESXQXDRKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Bromo-2-methoxyphenyl)tetrahydro-2H-pyran-4-amine is an organic compound that features a brominated methoxyphenyl group attached to a tetrahydropyran ring with an amine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-methoxyphenyl)tetrahydro-2H-pyran-4-amine typically involves the following steps:

    Bromination: The starting material, 2-methoxyphenol, undergoes bromination to introduce a bromine atom at the 5-position.

    Formation of Tetrahydropyran Ring: The brominated intermediate is then subjected to conditions that facilitate the formation of the tetrahydropyran ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of advanced catalysts, continuous flow reactors, and other modern chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-methoxyphenyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, or the amine group can be reduced to form secondary or tertiary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while substitution of the bromine atom can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(5-Bromo-2-methoxyphenyl)tetrahydro-2H-pyran-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and receptor binding due to its unique structural features.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(5-Bromo-2-methoxyphenyl)tetrahydro-2H-pyran-4-amine exerts its

Properties

IUPAC Name

N-(5-bromo-2-methoxyphenyl)oxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-15-12-3-2-9(13)8-11(12)14-10-4-6-16-7-5-10/h2-3,8,10,14H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIZESXQXDRKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)NC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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